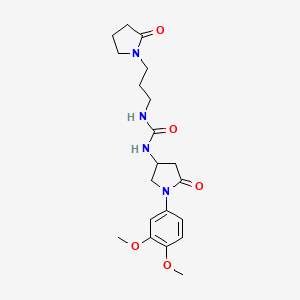
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is a useful research compound. Its molecular formula is C20H28N4O5 and its molecular weight is 404.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is a synthetic organic molecule with potential therapeutic applications. Its structure includes a pyrrolidine core and a dimethoxyphenyl group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of the compound is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.43 g/mol |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in key biological pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, thereby modulating biochemical pathways associated with inflammation and neurodegeneration.
- Receptor Interaction : It has the potential to interact with receptors that regulate cell signaling and metabolic processes.
Anti-inflammatory Effects
Research indicates that compounds structurally similar to This compound exhibit anti-inflammatory properties. For instance, studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines and reduce neuroinflammation, which is crucial in conditions like Alzheimer's disease (AD) .
Neuroprotective Properties
In vitro studies using human neuroblastoma cells have shown that derivatives of this compound can protect neurons from amyloid-beta-induced toxicity. This protection is linked to the compound's ability to prevent tau hyperphosphorylation and mitochondrial dysfunction, which are significant contributors to neurodegenerative diseases .
Alzheimer’s Disease Model
A notable study investigated the effects of similar urea compounds on neuroinflammation in an AD model. The results indicated that these compounds could significantly reduce neuronal death by mitigating amyloid oligomer toxicity and promoting neurite outgrowth . The findings suggest that the compound may serve as a potential therapeutic agent for AD.
Cancer Research
Further investigations into the anticancer properties of related compounds have indicated that they exhibit cytostatic activity against various cancer cell lines. For example, one study found that structurally similar urea derivatives showed promising results in inhibiting tumor growth in pancreatic cancer models .
属性
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O5/c1-28-16-7-6-15(12-17(16)29-2)24-13-14(11-19(24)26)22-20(27)21-8-4-10-23-9-3-5-18(23)25/h6-7,12,14H,3-5,8-11,13H2,1-2H3,(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLLAFKXYQJAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














